![molecular formula C14H10ClFN2O2S2 B2673500 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-28-8](/img/structure/B2673500.png)
3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of various pharmacological studies . The biological activities of this scaffold include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide compounds often involves the use of various functional groups attached to the ring . For example, in 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary depending on the functional groups attached to the ring . The group at the 7 and 8 positions of the ring can give active compounds .Chemical Reactions Analysis
1,2,4-Benzothiadiazine-1,1-dioxide compounds can participate in various chemical reactions, depending on the functional groups attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary depending on their specific structure and the functional groups attached to the ring .Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer activities. It has shown promising results in inhibiting the growth of some renal and non-small cell lung cancer cell lines .
Tuberculostatic Activity
The compound has been synthesized and screened for its tuberculostatic activities. It has shown potential in inhibiting the growth of Mycobacterium tuberculosis .
Cardiovascular and Hypertensive Effects
1,2,4-Benzothiadiazine 1,1-dioxides, a group to which this compound belongs, are well known for their cardiovascular and hypertensive effects .
ATP-sensitive Potassium Channel Openers
These compounds act as ATP-sensitive potassium channel openers. This activity results in the inhibition of insulin release .
Enzyme Inhibition
Compounds of this group are known to inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Antimicrobial Activity
Benzothiadiazine 1,1-dioxides constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .
Synthesis of Other Derivatives
The compound can be used as a starting material for the synthesis of other derivatives, which can have various applications in medicinal chemistry .
Fluorescent Probes
Some derivatives of the compound have been used as fluorescent probes in high-tech fields .
Mechanism of Action
The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary depending on their specific structure and the functional groups attached to the ring . They have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZRUDJCMDZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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